molecular formula C10H20N2O2 B12088274 Methyl 4-amino-1-isopropylpiperidine-4-carboxylate

Methyl 4-amino-1-isopropylpiperidine-4-carboxylate

Cat. No.: B12088274
M. Wt: 200.28 g/mol
InChI Key: SUBNBHZBMLOQPA-UHFFFAOYSA-N
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Description

Methyl 4-amino-1-isopropylpiperidine-4-carboxylate is a chemical compound with the molecular formula C10H20N2O2 It is a derivative of piperidine, a six-membered ring containing one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-amino-1-isopropylpiperidine-4-carboxylate typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as piperidine and isopropylamine.

    Formation of Intermediate: The piperidine ring is functionalized to introduce the amino and carboxylate groups. This can be achieved through a series of reactions including alkylation, acylation, and reduction.

    Final Product Formation: The intermediate is then esterified with methanol to form the final product, this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Batch Processing: Utilizing large reactors to carry out the synthesis in multiple steps.

    Continuous Flow Chemistry: Employing continuous flow reactors to enhance efficiency and scalability.

    Purification: Techniques such as crystallization, distillation, and chromatography are used to purify the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-amino-1-isopropylpiperidine-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The ester group can be reduced to an alcohol.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products

    Oxidation Products: Nitroso and nitro derivatives.

    Reduction Products: Alcohol derivatives.

    Substitution Products: Various substituted piperidine derivatives.

Scientific Research Applications

Methyl 4-amino-1-isopropylpiperidine-4-carboxylate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Investigated for its potential effects on biological systems, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic properties, such as analgesic or anti-inflammatory effects.

    Industry: Utilized in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism by which Methyl 4-amino-1-isopropylpiperidine-4-carboxylate exerts its effects involves:

    Molecular Targets: It may interact with specific enzymes or receptors in biological systems.

    Pathways Involved: The compound can modulate signaling pathways, leading to changes in cellular functions.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 4-amino-1-benzylpiperidine-4-carboxylate
  • Methyl 4-amino-1-ethylpiperidine-4-carboxylate
  • Methyl 4-amino-1-methylpiperidine-4-carboxylate

Uniqueness

Methyl 4-amino-1-isopropylpiperidine-4-carboxylate is unique due to its specific isopropyl substitution, which can influence its chemical reactivity and biological activity compared to other similar compounds.

Properties

Molecular Formula

C10H20N2O2

Molecular Weight

200.28 g/mol

IUPAC Name

methyl 4-amino-1-propan-2-ylpiperidine-4-carboxylate

InChI

InChI=1S/C10H20N2O2/c1-8(2)12-6-4-10(11,5-7-12)9(13)14-3/h8H,4-7,11H2,1-3H3

InChI Key

SUBNBHZBMLOQPA-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1CCC(CC1)(C(=O)OC)N

Origin of Product

United States

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